molecular formula C23H15Cl2N3O4 B4004366 2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B4004366
M. Wt: 468.3 g/mol
InChI Key: YGFFGMMBBTZCFO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group could produce a carboxylic acid derivative.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating their activity.

    DNA Intercalation: Quinoline derivatives are known to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents on the quinoline ring.

    Nitroquinolines: Compounds with nitro groups on the quinoline ring.

Uniqueness

2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O4/c1-32-14-7-9-20(22(11-14)28(30)31)27-23(29)17-12-21(16-8-6-13(24)10-18(16)25)26-19-5-3-2-4-15(17)19/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFFGMMBBTZCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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